molecular formula C18H24N6O2 B11569814 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11569814
M. Wt: 356.4 g/mol
InChI Key: SKTZTJAWOWVEFC-UHFFFAOYSA-N
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Description

8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Attachment of the methyl and phenylmethyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C18H24N6O2/c1-12-5-7-13(8-6-12)11-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-9-10-22(2)3/h5-8H,9-11H2,1-4H3,(H,19,20)(H,21,25,26)

InChI Key

SKTZTJAWOWVEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C

Origin of Product

United States

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